Methyl 2-(3-amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate
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Overview
Description
Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate is a complex organic compound characterized by the presence of a trifluoromethoxy group, an amino group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of aromatic compounds, which can be achieved through radical trifluoromethylation . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The amino and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism by which Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, known for its electron-withdrawing properties, can influence the compound’s reactivity and binding affinity. This can lead to the modulation of various biological pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-trifluoromethylaniline: This compound shares the trifluoromethoxy group but differs in its overall structure and functional groups.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Another compound with a similar biphenyl structure and trifluoromethoxy groups, used in different applications.
Uniqueness
Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate stands out due to its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions and reactivity that are not observed in other similar compounds.
This detailed overview highlights the significance of Methyl 2-(3-amino-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate in scientific research and its potential applications across multiple domains
Properties
IUPAC Name |
methyl 2-[2-amino-4-[3-(trifluoromethoxy)phenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-15(21)9-12-6-5-11(8-14(12)20)10-3-2-4-13(7-10)23-16(17,18)19/h2-8H,9,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLSXTFVIQGZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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